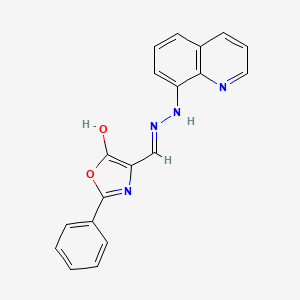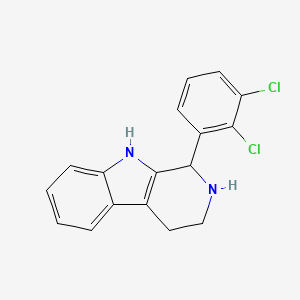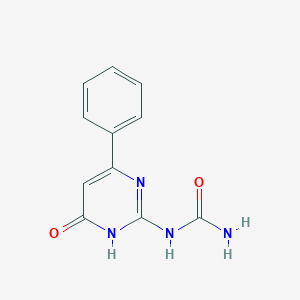
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone, also known as OCA-Q or 8-quinolinylhydrazone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 8-hydroxyquinoline and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. In addition, this compound has been reported to have potential as an anti-inflammatory and neuroprotective agent. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone is not fully understood. However, it has been reported that this compound can chelate metal ions such as copper and iron, which may contribute to its biological activities. This compound has also been reported to inhibit topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and hepatitis C virus, and inhibit the growth of bacteria such as Staphylococcus aureus. In addition, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone in lab experiments is its versatility. This compound can be used in various assays such as cell viability assays, enzyme assays, and fluorescence assays. In addition, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action may provide insights into the potential therapeutic applications of this compound. Another direction is to explore the use of this compound as a fluorescent probe for the detection of metal ions. Developing new assays based on this compound may have applications in various fields such as environmental monitoring and biomedical research. Finally, further studies are needed to evaluate the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Métodos De Síntesis
The synthesis of 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde 8-quinolinylhydrazone has been reported using various methods. One of the most commonly used methods involves the reaction of 8-hydroxyquinoline with 5-hydroxy-2-phenyl-1,3-oxazole-4-carbaldehyde in the presence of a base. The resulting product is then treated with hydrazine hydrate to obtain this compound. Other methods involve the reaction of 8-hydroxyquinoline with substituted oxazoles or aldehydes.
Propiedades
IUPAC Name |
2-phenyl-4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19-16(22-18(25-19)14-6-2-1-3-7-14)12-21-23-15-10-4-8-13-9-5-11-20-17(13)15/h1-12,23-24H/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTQTYUUXBSOPB-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NNC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
![1-(3-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)ethanone](/img/structure/B6073553.png)
![5-(3,4-dimethoxybenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6073565.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6073569.png)
![4-(2-naphthylmethyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6073575.png)
![methyl N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B6073577.png)

![ethyl 3-(3-methoxybenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6073602.png)
![4-[6-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6073604.png)
![3-methyl-12-pyridin-3-yl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6073605.png)
![2,4-dichloro-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6073617.png)

